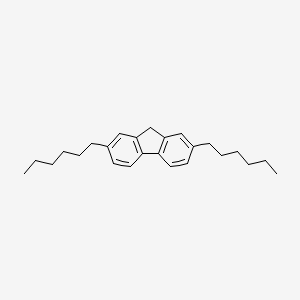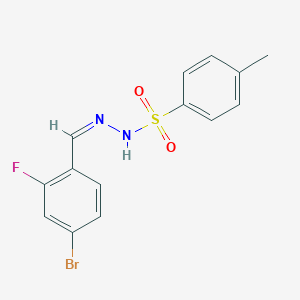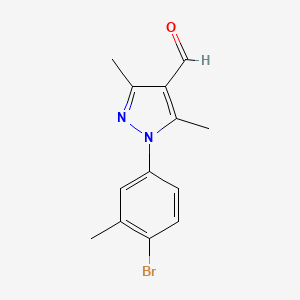
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-4-ethylphenylprop-2-en-1-one, is a phenylpropene compound that has been studied for its potential applications in the fields of organic synthesis and scientific research. This compound is a colorless liquid with a boiling point of 148-150°C, and it has a molecular weight of 252.35 g/mol. 4-tert-butyl-4-ethylphenylprop-2-en-1-one is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and scientific research.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of electron-pair acceptor. In addition, it has been suggested that the compound can act as a nucleophile, meaning that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-4-ethylphenylprop-2-en-1-one are not yet fully understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been suggested that the compound may have a role in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and handle. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
Given the potential applications of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one in the fields of organic synthesis and scientific research, there are a number of future directions for further research. These include further investigation into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and other areas. In addition, further research could be conducted into the compound’s solubility in various solvents and its ability to act as a catalyst in various reactions. Finally, further research could be conducted into the compound’s potential applications in the synthesis of various heterocyclic compounds.
Méthodes De Synthèse
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one can be synthesized via a variety of methods. One of the most common methods is a two-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium bromide in the presence of a base, followed by the addition of ethyl bromide. Another method involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide. Finally, the compound can also be synthesized via a three-step process involving the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-onephenol with ethylmagnesium chloride, followed by the addition of ethyl bromide, and finally the addition of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
(2E)-3-(4-tert-Butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one-4-ethylphenylprop-2-en-1-one has been studied for its potential applications in the field of scientific research. This compound has been shown to be a useful reagent in the synthesis of various organic compounds, such as esters, amides, and ethers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of drugs and other pharmaceuticals. Furthermore, this compound-4-ethylphenylprop-2-en-1-one has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(2,3)4/h6-15H,5H2,1-4H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYMDOSPOEAEX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)





![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)